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molecular formula C15H14BrClO B057469 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene CAS No. 461432-23-5

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Cat. No. B057469
M. Wt: 325.63 g/mol
InChI Key: ZUNCHZBITMUSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957033B2

Procedure details

At −20° C., BF3.Et2O (0.75 mL) was added slowly into a solution of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (2 g) and Et3SiH (2 mL) in dry DCM (5 mL) and CH3CN (10 mL), then the mixture was stirred at room temperature for overnight. 7M KOH was slowly added into the mixture, and then the mixture was extracted with DCM, the organic phases were combined, dried over Na2SO4 and concentrated to obtain the crude product. The crude product was purified by silica-gel column chromatography (PE/EA=10/1) to obtain 3 g of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[Br:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:28])=[C:15]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH3:27])=[CH:21][CH:20]=2)=O)[CH:16]=1.[SiH](CC)(CC)CC.[OH-].[K+]>C(Cl)Cl.CC#N>[Br:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:28])=[C:15]([CH2:17][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH3:27])=[CH:21][CH:20]=2)[CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.75 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OCC)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica-gel column chromatography (PE/EA=10/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 156.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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